molecular formula C18H16F3N3O3 B2462166 2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034388-93-5

2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2462166
CAS RN: 2034388-93-5
M. Wt: 379.339
InChI Key: WIFWDDJKXAIJQV-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its molecular formula is C9H8F3NO2 .


Molecular Structure Analysis

The compound has a benzene ring core with three fluorine atoms and a methoxy group attached to it. It also has an amide group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of fluorine atoms in this compound could make it more lipophilic and potentially increase its stability .

Scientific Research Applications

Synthesis and Imaging Applications

One study details the synthesis of a structurally related compound intended for use as a Positron Emission Tomography (PET) imaging agent targeting the B-Raf(V600E) mutation in cancers. The synthesis process involves multiple steps, culminating in a compound with potential for high specificity and sensitivity in imaging applications related to cancer diagnosis and treatment monitoring (Wang et al., 2013).

Chemical Synthesis and Modification

Research into the introduction of deuterium and tritium into related compounds highlights the utility of such chemicals in creating labeled molecules for scientific studies, potentially enabling tracking and analysis of drug distribution and metabolism (Shevchenko et al., 2014).

Synthesis of Neuroleptic Agents

Another study explores the synthesis of benzamides as potential neuroleptic agents, indicating the role of similar compounds in developing treatments for neurological disorders. This research emphasizes the compound's relevance in medicinal chemistry, particularly in synthesizing agents with neuroleptic activity (Iwanami et al., 1981).

Development of Anti-Inflammatory and Analgesic Agents

Further research focuses on the synthesis of novel compounds derived from visnaginone and khellinone for anti-inflammatory and analgesic applications, showcasing the versatility of such chemicals in drug development (Abu‐Hashem et al., 2020).

Metabolism Studies in Clinical Settings

Metabolism studies of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients demonstrate the importance of understanding the metabolic pathways of chemically related compounds, which is crucial for optimizing drug efficacy and safety (Gong et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamides are used as pesticides and work by inhibiting complex III of the electron transport chain in mitochondria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some benzamides can be irritants and may be harmful if swallowed .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-27-17-15(20)11(8-12(19)16(17)21)18(26)23-9-10-4-5-22-13(7-10)24-6-2-3-14(24)25/h4-5,7-8H,2-3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFWDDJKXAIJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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